4-Oxazol-5-yl-benzenethiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NOS |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
4-(1,3-oxazol-5-yl)benzenethiol |
InChI |
InChI=1S/C9H7NOS/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6,12H |
InChI Key |
REKAFTHXGOBKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Oxazol 5 Yl Benzenethiol and Key Precursors
Strategies for the Strategic Construction of the Oxazole (B20620) Heterocyclic Core
The formation of the oxazole heterocycle is a cornerstone of the synthesis. Various strategies have been developed to build this five-membered ring, ranging from historic name reactions to modern metal-free catalytic systems.
Cyclization Reactions in Oxazole Synthesis
Cyclization reactions are fundamental to forming the oxazole ring. These methods typically involve the condensation and subsequent ring closure of acyclic precursors.
The Erlenmeyer-Plochl synthesis, a classical method dating back to the late 19th century, remains a vital tool for creating oxazol-5(4H)-ones, also known as azlactones, which are key intermediates for oxazoles. wikipedia.orgrsc.org The reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgrsc.org
The first step is the cyclization of the N-acylglycine to form an oxazolone (B7731731) intermediate. This intermediate possesses acidic protons at the C4 position, which allows it to react with an aldehyde. wikipedia.org A subsequent elimination reaction yields the unsaturated azlactone. This method is noted for its operational simplicity and can often be performed without any additional solvent, aligning with the principles of green chemistry. rsc.orgsci-hub.se
Recent studies have explored the scope and conditions of this reaction. For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one from p-nitrobenzaldehyde and hippuric acid can achieve yields of up to 97% when heated in a boiling water bath for just 15 minutes. sci-hub.se
Table 1: Conditions for Erlenmeyer-Plochl Reaction
| Reactant 1 | Reactant 2 | Reagents | Conditions | Product Yield |
|---|---|---|---|---|
| p-Nitrobenzaldehyde | Hippuric Acid | Sodium Acetate, Acetic Anhydride | 100 °C, 15 min | Up to 97% sci-hub.se |
| o-(2-acyl-1-ethynyl)benzaldehyde | Hippuric Acid | NaOAc, Ac₂O | 80 °C, 1.5 h | 32% nih.govacs.org |
Urea (B33335) has emerged as a versatile reagent in heterocyclic synthesis. A notable method for forming 2,4-disubstituted oxazoles involves the reaction of para-substituted 2-bromoacetophenones with urea. This reaction is effectively carried out in Dimethylformamide (DMF) under microwave irradiation at 138°C for 20 minutes, providing a rapid route to the oxazole core. tandfonline.com Molten urea can also serve as both a solvent and a reagent in complex cascade reactions, demonstrating its utility in one-pot syntheses. rsc.org
Expedited and Metal-Free Synthetic Approaches to Oxazolyl Moieties
To improve efficiency and reduce environmental impact, research has focused on developing faster, metal-free synthetic routes to oxazoles. These approaches often rely on tandem reactions or non-metallic catalysts to streamline the synthetic process.
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient pathway to complex molecules. The synthesis of oxazoles from N-propargylamides can be achieved through tandem cycloisomerization/alkylation. researchgate.netfao.org In one such protocol, a zinc catalyst, acting as both a π-acid and a σ-acid, facilitates the reaction between N-(propargyl)arylamides and allylic alcohols to produce highly functionalized oxazoles in moderate to excellent yields under mild conditions. fao.org While this specific example uses a metal catalyst, the principle of tandem cycloisomerization highlights a powerful strategy for rapid assembly of the oxazole core.
Several metal-free methods for oxazole synthesis have been developed, offering alternatives to traditional metal-catalyzed cross-coupling reactions.
One prominent example is the van Leusen oxazole synthesis , which constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govijpsonline.com The reaction proceeds through a [3+2] cycloaddition mechanism, where TosMIC acts as a "C2N1" synthon. mdpi.com This method is highly versatile and has been adapted for use with solid-phase resins and in ionic liquids to simplify purification and improve sustainability. nih.govijpsonline.com
Another effective metal-free approach is the iodine-catalyzed tandem oxidative cyclization . This method allows for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and methylhetarenes, demonstrating excellent functional group compatibility. organic-chemistry.org
More recently, a rapid and scalable synthesis has been developed that forms oxazoles directly from carboxylic acids and alkyl isocyanoacetates. The reaction is mediated by a combination of 4-dimethylaminopyridine (B28879) (DMAP) and trifluoromethanesulfonic anhydride (Tf₂O), which activates the carboxylic acid in situ. This protocol proceeds quickly at moderate temperatures (40 °C) and tolerates a wide range of functional groups. nih.gov
Table 2: Comparison of Metal-Free Oxazole Syntheses
| Method | Key Reagents | Typical Substrates | Key Features |
|---|---|---|---|
| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Aldehydes | Forms 5-substituted oxazoles; versatile and widely used. nih.govmdpi.com |
| Iodine-Catalyzed Cyclization | I₂, Oxidant | Aromatic Aldehydes, Methylhetarenes | Tandem oxidative cyclization; good functional group tolerance. organic-chemistry.org |
Modern Techniques in Oxazole Scaffold Synthesis
The oxazole ring is a fundamental heterocyclic motif present in numerous natural products and pharmaceuticals. Its synthesis has evolved from classical condensation reactions to more refined and efficient modern techniques that offer significant advantages in terms of reaction time, yield, and functional group tolerance.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and cleaner reaction profiles. This technology enhances the rate of reaction through efficient and uniform heating of the reaction medium. nih.gov
A notable application is the [3+2] cycloaddition reaction between substituted aryl aldehydes and 4-toluenesulfonylmethyl isocyanide (TosMIC). Under microwave irradiation at 65 °C, 5-substituted oxazoles can be formed in excellent yields (up to 96%) in as little as 8 minutes. thieme-connect.comorganic-chemistry.org This method is not only rapid but also scalable, demonstrating its potential for large-scale synthesis. thieme-connect.comorganic-chemistry.org The choice of base is critical; for instance, using two equivalents of potassium phosphate (B84403) (K₃PO₄) favors the formation of the oxazole, while using one equivalent can lead to the diastereoselective synthesis of oxazolines. thieme-connect.comresearchgate.net The benefits of this approach include moderate-to-excellent yields, compatibility with various functional groups, a simple experimental procedure, and the use of inexpensive starting materials. thieme-connect.comresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Oxazole Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 6 h) | Minutes (e.g., 8 min) thieme-connect.comorganic-chemistry.org |
| Typical Yield | Good to Excellent | Excellent (e.g., 96%) thieme-connect.comorganic-chemistry.org |
| Energy Input | Conductive heating, slow | Direct dielectric heating, rapid & uniform nih.gov |
| Side Products | Potential for increased side products | Minimized due to short reaction time nih.gov |
Several one-pot methodologies have been developed for oxazole synthesis. One such method involves the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate (Cs₂CO₃), to produce 2-aryl-5-alkyl-substituted oxazoles in good yields. jst.go.jp Another versatile approach is the gold-catalyzed reaction of 3-trimethylsilylpropargylic alcohols with amides, which proceeds through a propargylic substitution followed by cycloisomerization to form the oxazole ring. researchgate.net
Visible-light-induced photoredox catalysis offers a mild and efficient route for the one-pot synthesis of multisubstituted oxazoles from 2H-azirines and aldehydes. beilstein-journals.org This process involves a [3+2] cycloaddition followed by an oxidative aromatization sequence. The reaction proceeds under gentle conditions, utilizing a 7W LED for irradiation and an organic dye as the catalyst. beilstein-journals.org This strategy was successfully applied to the rapid synthesis of a cyclooxygenase-2 inhibitor, highlighting its utility in medicinal chemistry. beilstein-journals.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative to traditional catalysis, often with high levels of stereoselectivity. While the direct organocatalytic synthesis of the oxazole core is a developing area, related heterocycles like benzoxazoles have seen significant progress. For instance, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been used to synthesize benzoxazole-triazoles under ambient conditions. This metal-free approach offers high to excellent yields and chemo-/regioselectivity from readily available starting materials. nih.gov The principles of activating substrates through enolate intermediates could potentially be adapted for the construction of functionalized oxazoles, representing a promising future direction in the field.
Methodologies for Integrating the Benzenethiol (B1682325) Moiety
The introduction of the benzenethiol group is the second critical phase in the synthesis of the target compound. This involves either forming the thiol functionality on a pre-existing aromatic ring or coupling a thiol-containing fragment with the oxazole precursor.
The synthesis of aromatic thiols (thiophenols) can be achieved through several reliable methods, often starting from more common functional groups.
One classical and robust method is the reduction of arylsulfonyl chlorides. These precursors can be readily prepared from the corresponding aryl amines via a modified Sandmeyer reaction, reacting a diazonium salt with sulfur dioxide in the presence of copper salts. acs.org The resulting sulfonyl chlorides can then be efficiently reduced to the corresponding arylthiols using reagents like triphenylphosphine (B44618) in toluene. researchgate.net
Another common route involves the nucleophilic aromatic substitution (SₙAr) of activated aryl halides with a sulfur nucleophile. For instance, unactivated aryl halides can react with sodium methanethiolate (B1210775) (MeSNa) in a polar solvent like hexamethylphosphoramide (B148902) (HMPA) to yield aryl methyl thioethers, which can then be demethylated to the desired thiols. thieme-connect.com Alternatively, reacting a monohalo-substituted aromatic compound with an excess of an alkali metal sulfide (B99878) in a polar organic solvent can directly produce the aromatic thiol. google.com
Table 2: Common Precursors for Aromatic Thiol Synthesis
| Precursor | Reagents/Method | Advantages |
| Aryl Halide | Alkali metal sulfide (e.g., Na₂S) google.comorganic-chemistry.org | Direct conversion |
| Arylsulfonyl Chloride | Reducing agent (e.g., Triphenylphosphine, Zn/H⁺) researchgate.netgoogle.com | Readily available precursors |
| Arenediazonium Salt | Alkaline thiocarboxylates researchgate.net | Versatile starting materials |
| Phenol | Conversion to triflate, then reaction with NaSTIPS researchgate.net | Utilizes readily available phenols |
Transition-metal-catalyzed cross-coupling reactions are arguably the most powerful methods for forming carbon-sulfur (C-S) bonds between aromatic systems. Both palladium and copper-based catalytic systems are widely employed for this purpose.
Palladium-catalyzed C-S cross-coupling, often referred to as Buchwald-Hartwig amination's sulfur-analogue, effectively couples aryl halides with thiols. nih.gov Research has shown that monophosphine ligands can promote these reactions effectively, even at room temperature. nih.gov The functionalization of the oxazole ring itself using palladium cross-coupling chemistry is well-established. For instance, 2-chlorooxazoles can serve as effective coupling partners in Suzuki reactions, demonstrating that the oxazole ring is amenable to such transformations. semanticscholar.org This suggests that a palladium-catalyzed coupling between a halogenated oxazole and a benzenethiol derivative is a highly viable strategy.
Copper-catalyzed C-S coupling, a modern iteration of the Ullmann condensation, offers a cost-effective and efficient alternative. Copper(I) iodide (CuI) is a particularly effective catalyst, capable of mediating the coupling of aryl iodides with thiols under ligand-free conditions in polar protic solvents. rsc.orguu.nl The reaction is tolerant of a wide range of functional groups and proceeds under relatively mild conditions. uu.nl Copper catalysis has also been successfully applied to the S-arylation of related oxazolidine-2-thiones with aryl iodides, further supporting its utility for forming C-S bonds involving oxazole-type structures. nih.gov
The general mechanism for these cross-coupling reactions involves an oxidative addition of the aryl halide to the metal center, followed by reaction with the thiolate, and concluding with a reductive elimination step that forms the C-S bond and regenerates the catalyst. youtube.com
Regioselective Introduction of the Thiol Group on the Benzene (B151609) Ring
The direct introduction of a thiol group onto a benzene ring already substituted with an oxazol-5-yl group presents significant regiochemical challenges. The directing influence of the oxazol-5-yl substituent on electrophilic aromatic substitution dictates the position of incoming groups. Heterocyclic substituents like oxazole can have complex electronic effects. While the oxazoline (B21484) group is known to be a powerful ortho-directing group for transition-metal-catalyzed C-H activation, its influence in classical electrophilic aromatic substitution (SEAr) is less straightforward.
Given these challenges, the most effective and regioselective methods for introducing the thiol group at the specific para-position of the 5-phenyloxazole (B45858) scaffold involve the conversion of a pre-existing functional group. This strategy ensures unambiguous placement of the thiol.
Key precursor functional groups and their conversion methodologies include:
From an Amino Group (Sandmeyer-type Reaction): A primary aromatic amine is a versatile precursor for thiol introduction. The synthesis involves diazotization of the amine with nitrous acid to form a diazonium salt. This intermediate can then be treated with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the target thiol. This is a highly reliable method for installing a thiol group at a specific location on an aromatic ring.
From a Halogen Group: A halogen atom, such as bromine or iodine, at the para-position serves as an effective handle for conversion to a thiol. One established method involves a nickel-catalyzed reaction between the aromatic halide and thiourea. This process can directly produce the aromatic thiol, offering an advantage by simplifying the workup. Alternatively, organometallic routes, such as lithium-halogen exchange followed by quenching with elemental sulfur (S₈), can be employed.
From a Sulfonic Acid Group: A sulfonic acid group can be introduced via sulfonation of the benzene ring. The resulting arylsulfonic acid can then be reduced, typically using a strong reducing agent like zinc dust in an acidic medium or by conversion to a sulfonyl chloride followed by reduction, to yield the corresponding benzenethiol.
Comprehensive Total Synthesis Approaches for 4-Oxazol-5-yl-benzenethiol
A total synthesis approach, where the target molecule is built from simpler, commercially available starting materials, offers superior control over the final structure. A common strategy involves the initial synthesis of a para-substituted benzaldehyde, which is then used to construct the oxazole ring, followed by the final conversion of the para-substituent into the thiol group.
Pathway I: Synthesis via a Nitro-Amine Intermediate
This robust pathway utilizes the van Leusen oxazole synthesis and a classical amine-to-thiol conversion.
Step 1: Synthesis of 5-(4-nitrophenyl)oxazole (B89424). The synthesis begins with the reaction of 4-nitrobenzaldehyde (B150856) with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate (K₂CO₃), in a solvent like methanol. This reaction, known as the van Leusen oxazole synthesis, is a powerful method for forming the 5-substituted oxazole ring system from aldehydes.
Step 2: Reduction to 5-(4-aminophenyl)oxazole. The nitro group of 5-(4-nitrophenyl)oxazole is then reduced to a primary amine. This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).
Step 3: Diazotization and Thiolation. The resulting 5-(4-aminophenyl)oxazole is converted to the final product, this compound. The amino group is first treated with sodium nitrite (B80452) (NaNO₂) in a cold, acidic solution to form the corresponding diazonium salt. This unstable intermediate is immediately reacted with a solution of potassium ethyl xanthate. The resulting xanthate ester is then hydrolyzed, typically under basic conditions with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to yield the desired thiol.
Pathway II: Synthesis via a Halogenated Intermediate
An alternative strategy involves the use of a halogenated precursor, which provides a different route for introducing the thiol functionality.
Step 1: Synthesis of 5-(4-bromophenyl)oxazole. Similar to the first pathway, this route employs the van Leusen reaction. 4-Bromobenzaldehyde is reacted with tosylmethyl isocyanide (TosMIC) and a base like potassium carbonate to afford 5-(4-bromophenyl)oxazole.
Step 2: Conversion of the Bromo Group to a Thiol. The bromo-substituent on the phenyl ring is converted into the thiol. A modern and efficient method for this step is the nickel-catalyzed reaction with thiourea. This reaction avoids the need for organometallic intermediates and can be performed under relatively mild conditions. The reaction is typically carried out in the presence of a nickel catalyst and a suitable solvent system. Subsequent workup liberates the free thiol.
Both synthetic pathways provide reliable and regiochemically controlled access to this compound, leveraging well-established and high-yielding chemical transformations.
Chemical Reactivity and Mechanistic Investigations of 4 Oxazol 5 Yl Benzenethiol Architectures
Exploration of Reaction Pathways Involving the Oxazole (B20620) Ring
The oxazole ring is an aromatic heterocycle characterized by a π-electron system that imparts a degree of stability. However, the presence of heteroatoms (nitrogen and oxygen) creates electron-deficient and electron-rich centers, leading to specific reactivity patterns. nih.gov The acidity of hydrogen atoms on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comsemanticscholar.org
Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon. semanticscholar.orgpharmaguideline.com However, they can be facilitated by the presence of a suitable leaving group, with the C2 position being the most susceptible to attack, followed by C4 and C5. tandfonline.comsemanticscholar.orgcutm.ac.in For 4-Oxazol-5-yl-benzenethiol, a direct nucleophilic attack on the carbon atoms of the oxazole ring would require harsh conditions or prior functionalization.
A more significant reaction pathway involves nucleophilic addition that leads to ring cleavage and subsequent transformation into other heterocyclic systems. tandfonline.com For instance, under the influence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring opening to form an intermediate that can then recyclize to yield imidazoles. pharmaguideline.com This transformation highlights the latent instability of the oxazole ring under specific nucleophilic conditions. Deprotonation at the electron-deficient C2 position can also occur in the presence of a strong base, which may be accompanied by ring opening to produce an isonitrile intermediate. pharmaguideline.comcutm.ac.in
Table 1: General Reactivity of Oxazole Ring Protons
| Position | Relative Acidity | pKa (approximate) |
|---|---|---|
| C2 | Highest | 20 |
| C5 | Intermediate | >20 |
| C4 | Lowest | >20 |
Data synthesized from literature findings. tandfonline.comsemanticscholar.org
Common electrophilic substitution reactions include nitration and halogenation. For example, 2-phenyloxazole (B1349099) can be nitrated at the C5 position using a mixture of nitric acid and sulfuric acid. cutm.ac.in The mechanism proceeds via the typical SEAr pathway involving the formation of a resonance-stabilized cationic intermediate (sigma complex).
Oxazole rings are known to participate in thermally induced rearrangement reactions. A classic example is the Cornforth rearrangement, which involves 4-acyloxazoles. wikipedia.org In this reaction, a thermal process leads to the transposition of the acyl group at C4 and the substituent at the C5 position. wikipedia.org Although this compound itself does not possess a 4-acyl group, this rearrangement underscores the potential for structural reorganization within the oxazole framework under specific conditions. The mechanism is thought to proceed through a concerted, pericyclic transition state. Such rearrangements are significant as they provide pathways to regioisomers that may not be accessible through direct synthesis.
Fundamental Reactivity of the Benzenethiol (B1682325) Functional Group
The benzenethiol (or thiophenol) moiety is a pivotal functional group in organic chemistry, primarily characterized by the nucleophilicity and redox activity of the sulfur atom. nih.govwikipedia.orghmdb.cafoodb.ca
The thiol group (-SH) of this compound is a potent nucleophile, particularly in its deprotonated thiophenolate form. wikipedia.org This high nucleophilicity drives several key organic transformations.
S-Alkylation: The thiophenolate anion readily participates in SN2 reactions with alkyl halides to form thioethers. For example, reacting thiophenol with methyl iodide in the presence of a base yields methyl phenyl sulfide (B99878). wikipedia.org
Michael Addition: As a soft nucleophile, the thiol group can add to α,β-unsaturated carbonyl compounds in a conjugate or Michael addition fashion. wikipedia.org
Thiol-Ene Radical Addition: Thiols can undergo radical addition across double bonds (alkenes) in a process known as the thiol-ene reaction. nih.gov This reaction typically proceeds via an anti-Markovnikov selectivity and can be initiated by thermal or photochemical methods. nih.govresearchgate.net Recent advancements utilize visible-light photoredox catalysis with ruthenium or bismuth oxide catalysts to generate the key thiyl radical intermediate under mild conditions. nih.govorganic-chemistry.orgorganic-chemistry.org This process is highly efficient for creating carbon-sulfur bonds. organic-chemistry.org
Table 2: Conditions for Photocatalytic Thiol-Ene Reactions
| Catalyst | Light Source | Thiol | Alkene | Yield (%) |
|---|---|---|---|---|
| Ru(bpz)32+ | Blue LEDs | Benzyl Mercaptan | 1-Octene | >99 |
| Ru(bpz)32+ | Blue LEDs | Methyl Thioglycolate | 1-Octene | >99 |
| Bi2O3 | Visible Light | Various Thiols | Various Olefins | High |
Data is illustrative of general findings in the field. nih.govorganic-chemistry.org
The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to both oxidation and reduction.
Oxidation: Thiols are readily oxidized. In the presence of mild oxidizing agents, such as oxygen or iodine, thiophenols typically dimerize to form disulfides. wikipedia.org In the case of this compound, this would lead to the formation of bis(4-(oxazol-5-yl)phenyl) disulfide. Stronger oxidizing agents can further oxidize the sulfur to sulfinic acids and ultimately to sulfonic acids.
Reduction: The corresponding disulfide can be readily reduced back to the thiol using reducing agents like sodium borohydride (B1222165) followed by acidification. wikipedia.org The reduction of higher oxidation states, such as sulfonic acids, to thiols is also possible but requires specific conditions, for instance, using a rhodium carbonyl catalyst under carbon monoxide pressure. google.com This redox cycle between thiol and disulfide is a cornerstone of sulfur chemistry.
Nucleophilic Aromatic Substitution with Thiolate Species
The benzenethiol moiety of this compound can be deprotonated to form the corresponding thiolate, a potent nucleophile. This thiolate species is poised to participate in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for the formation of aryl thioethers. The general mechanism for an SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group, typically a halide. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.
The reactivity of an aromatic substrate in an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho and/or para to the leaving group are crucial for stabilizing the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction. Conversely, electron-donating groups on the nucleophilic partner can enhance its reactivity.
While specific experimental studies on the SNAr reactions of 4-Oxazol-5-yl-benzenethiolate are not extensively documented in the literature, its synthetic utility can be inferred from the broad scope of SNAr reactions with various thiolates. For an SNAr reaction to proceed effectively with 4-Oxazol-5-yl-benzenethiolate as the nucleophile, the aromatic substrate would need to be sufficiently activated with strong electron-withdrawing groups.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of 4-Oxazol-5-yl-benzenethiolate
| Substrate (Ar-X) | Activating Group(s) | Expected Product | Plausible Reaction Conditions |
| 1-Fluoro-4-nitrobenzene | -NO₂ | 4-((4-Nitrophenyl)thio)phenyl)-5-yloxazole | K₂CO₃, DMF, 80-120 °C |
| 2,4-Dinitrochlorobenzene | Two -NO₂ | 4-((2,4-Dinitrophenyl)thio)phenyl)-5-yloxazole | Et₃N, CH₃CN, rt |
| Pentafluoropyridine | Perfluoro-aza-aromatic | 4-((Perfluoropyridin-4-yl)thio)phenyl)-5-yloxazole | NaH, THF, 0 °C to rt |
This table presents hypothetical examples based on general principles of SNAr reactions and is intended for illustrative purposes.
Mechanistic investigations into SNAr reactions have revealed that in some cases, particularly with less activated electrophiles and better leaving groups, the reaction may proceed through a concerted (cSNAr) mechanism rather than a stepwise pathway. Furthermore, the choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically employed to solvate the cation of the thiolate salt, thereby enhancing the nucleophilicity of the "naked" thiolate anion. The base used to generate the thiolate from the thiol must be strong enough to deprotonate the thiol but not so strong as to cause side reactions with the aromatic substrate. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine.
Investigations into Intramolecular and Intermolecular Interactions and Self-Assembly Tendencies
The molecular architecture of this compound, featuring a rigid aromatic framework, a heteroaromatic oxazole ring, and a flexible thiol group, provides a platform for a variety of non-covalent interactions that can dictate its supramolecular chemistry, including crystal packing and self-assembly. These interactions are fundamental in materials science and medicinal chemistry, as they influence properties such as solubility, melting point, and biological activity.
Detailed crystallographic studies on a series of structurally related 4,5-diaromatic-substituted oxazoles provide valuable insights into the potential intermolecular interactions involving the this compound scaffold. nih.gov In a closely related compound, 2-methoxy-5-[4-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-yl]benzenethiol, X-ray diffraction analysis revealed a complex network of weak intermolecular interactions. nih.gov These include C-H···O, C-H···π, and π-π stacking interactions. The presence of the sulfur atom in the thiol group also introduces the possibility of S-H···π and S-H···N/O hydrogen bonds, as well as interactions involving the sulfur lone pairs.
Table 2: Potential Intermolecular Interactions in the Solid State of this compound Architectures
| Interaction Type | Donor | Acceptor | Potential Role in Self-Assembly |
| Hydrogen Bonding | S-H | N (oxazole), O (oxazole) | Directional control, formation of chains or sheets |
| π-π Stacking | Phenyl ring, Oxazole ring | Phenyl ring, Oxazole ring | Stabilization of layered structures |
| C-H···π | C-H (aromatic) | Phenyl ring, Oxazole ring | Contribution to crystal packing efficiency |
| C-H···O/N | C-H (aromatic/oxazole) | O, N (oxazole) | Fine-tuning of molecular arrangement |
The self-assembly tendencies of this compound would be driven by the interplay of these non-covalent forces. The planarity of the phenyl-oxazole core facilitates π-π stacking, which is a common motif in the self-assembly of aromatic molecules, leading to the formation of columnar or lamellar structures. The thiol group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, providing directionality to the self-assembled structures.
Furthermore, the thiol group offers a reactive handle for surface functionalization, for instance, through the formation of self-assembled monolayers (SAMs) on gold surfaces. The sulfur atom would chemisorb onto the gold surface, while the 4-Oxazol-5-yl-phenyl moiety would be oriented away from the surface, allowing for the tailoring of surface properties based on the intermolecular interactions of the exposed aromatic and heterocyclic units.
Strategic Derivatization and Functionalization for Tailored Molecular Architectures
Chemical Modification of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle whose reactivity can be selectively exploited to introduce a variety of functional groups. semanticscholar.orgwikipedia.org The presence of the nitrogen and oxygen atoms influences the electron distribution within the ring, directing substitution patterns.
The C2 and C4 positions of the oxazole ring are primary targets for substitution, enabling the systematic alteration of the molecule's steric and electronic properties.
Substitution at C2: The C2 position is the most acidic carbon in the oxazole ring, making it susceptible to deprotonation by a strong base, such as n-butyllithium. wikipedia.org The resulting lithiated intermediate is a powerful nucleophile that can react with a wide range of electrophiles. This strategy allows for the introduction of various substituents, including alkyl, acyl, and formyl groups. For instance, reaction with dimethylformamide (DMF) can introduce a 2-formyl group. wikipedia.org
Substitution at C4: While electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, the presence of activating groups can direct substitution to the C4 position. semanticscholar.orgwikipedia.org Furthermore, modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, provide reliable routes to functionalize the C4 position. Starting from a halogenated precursor, such as a 4-bromo-oxazole derivative, Sonogashira or Suzuki couplings can be employed to install alkyne or aryl groups, respectively. chemrxiv.org
The table below summarizes potential substitutions at the C2 and C4 positions of the oxazole core.
| Position | Reaction Type | Reagents | Resulting Substituent |
| C2 | Deprotonation followed by Electrophilic Quench | 1. n-BuLi 2. Electrophile (e.g., R-X, DMF) | -Alkyl, -Acyl, -CHO |
| C4 | Cross-Coupling (from 4-halo precursor) | Pd catalyst, Base, Coupling Partner (e.g., R-B(OH)₂, R-C≡CH) | -Aryl, -Alkyne |
| C4 | Halogenation | N-Bromosuccinimide (NBS) | -Br |
Annulation, or ring-forming, reactions involving the oxazole moiety can generate complex, fused heterocyclic systems. A prominent strategy is the use of oxazoles as dienes in Diels-Alder reactions. wikipedia.org When reacted with electron-deficient alkenes or alkynes, the oxazole ring can undergo a [4+2] cycloaddition. The initial bicyclic adduct is often unstable and can rearrange, typically with the loss of a small molecule, to yield a new aromatic ring, such as a pyridine (B92270) or furan, fused to the original molecular framework. This approach significantly expands the structural diversity accessible from the 4-Oxazol-5-yl-benzenethiol scaffold.
Targeted Chemical Transformations of the Benzenethiol (B1682325) Group
The thiol (-SH) group of the benzenethiol moiety is a highly reactive and versatile functional handle. Its nucleophilicity and susceptibility to oxidation allow for a wide array of chemical transformations.
Thiol-ene "click" chemistry is a robust and efficient method for carbon-sulfur bond formation. unito.it This reaction proceeds via a radical-mediated addition of the thiol across a carbon-carbon double bond (an "ene"). nih.govrsc.org The reaction can be initiated by UV light or thermal radical initiators and is known for its high yield, stereoselectivity (anti-Markovnikov addition), and tolerance of a wide range of functional groups. semanticscholar.orgresearchgate.net By reacting this compound with various alkenes, a diverse library of derivatives can be synthesized, attaching polymeric chains, biomolecules, or other functional moieties.
The following table illustrates the versatility of the thiol-ene reaction with potential alkene partners.
| Alkene Partner | Initiator | Resulting Linkage | Potential Application |
| Lauryl methacrylate | UV (Photoinitiator) | Dodecyl thioether | Hydrophobic surface modification nih.gov |
| N-Allyl-N-tosyldiallylamine | UV Light | Thioether-linked pyrrolidine | Synthesis of complex heterocycles unito.it |
| Zwitterionic methacrylate | UV or Thermal | Hydrophilic zwitterionic thioether | HILIC chromatography materials nih.gov |
The thiol group can be selectively converted into either a thioether or a disulfide, depending on the reaction conditions.
Thioether Formation: Thioethers (sulfides) are typically formed via nucleophilic substitution (SN2) reactions where the thiolate anion attacks an alkyl halide. Alternatively, as described above, the thiol-ene reaction provides a modern route to thioethers. unito.it These methods provide stable C-S bonds, permanently linking the core molecule to another fragment. nih.gov
Disulfide Formation: Disulfides are formed through the oxidative coupling of two thiol molecules. This can be achieved using a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or even air (oxygen). nih.govmphu.edu.uanih.gov The disulfide bond is a covalent but reversible linkage, as it can be cleaved back to the constituent thiols under reducing conditions. This property is widely exploited in drug delivery and dynamic materials.
The thiol group is an excellent anchor point for the attachment of fluorophores and other spectroscopic reporters. By reacting this compound with a molecule containing both a fluorescent core and a thiol-reactive group (e.g., a maleimide (B117702) or an iodoacetamide), advanced spectroscopic probes can be developed. nih.gov Such derivatization can lead to probes where the fluorescence properties are sensitive to the local environment, pH, or the presence of specific analytes, leveraging phenomena such as intramolecular charge transfer (ICT). nih.govnih.gov This strategy is valuable for creating molecular sensors and imaging agents. researchgate.net
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of this compound is a prime target for functionalization to modulate the electronic and steric properties of the molecule. The regioselectivity of these modifications is governed by the directing effects of the existing substituents: the thiol (-SH) group and the oxazol-5-yl group.
The thiol group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the oxazol-5-yl group, being a heterocyclic substituent, can exhibit more complex directing effects. The interplay of these two groups will determine the preferred positions for the introduction of new functional groups.
Electrophilic Aromatic Substitution:
Classical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be envisaged for the functionalization of the phenyl ring. masterorganicchemistry.commsu.eduuomustansiriyah.edu.iqlibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at positions ortho or para to the thiol group. masterorganicchemistry.comlibretexts.org
Table 1: Potential Regioselective Electrophilic Aromatic Substitution Reactions on this compound
| Reaction | Reagents | Potential Major Products |
|---|---|---|
| Nitration | HNO3, H2SO4 | 4-(Oxazol-5-yl)-2-nitro-benzenethiol; 2-(Oxazol-5-yl)-4-nitro-benzenethiol |
| Bromination | Br2, FeBr3 | 2-Bromo-4-(oxazol-5-yl)-benzenethiol; 4-Bromo-2-(oxazol-5-yl)-benzenethiol |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | (2-Mercapto-5-(oxazol-5-yl)phenyl)(alkyl/aryl)methanone; (4-Mercapto-3-(oxazol-5-yl)phenyl)(alkyl/aryl)methanone |
Metal-Catalyzed Cross-Coupling and C-H Activation:
Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and direct C-H activation, offer more precise control over regioselectivity. rsc.orgnih.govmdpi.com Palladium-catalyzed reactions, for example, could be employed for the selective arylation or alkylation of the phenyl ring. rsc.org C-H activation strategies, which are increasingly being used for the functionalization of heterocycles and other aromatic systems, could provide a direct route to introduce new substituents without the need for pre-functionalized starting materials. nih.govmdpi.com Research into the regioselective C-H functionalization of thiophenes and other sulfur-containing heterocycles suggests that similar strategies could be applicable to this compound. mdpi.comnih.gov
Development of Multi-Component Derivatization Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. rsc.orgresearchgate.netnih.gov The development of MCRs involving this compound or its precursors could rapidly generate a library of complex derivatives.
MCRs Involving the Thiol Group:
The nucleophilic nature of the thiol group makes it an excellent component for various MCRs. For instance, a three-component reaction involving an aldehyde, an amine, and this compound could lead to the formation of α-aminothioether derivatives. researchgate.net Such reactions are known to proceed under mild conditions and can accommodate a wide range of substrates. rsc.orgresearchgate.net
Isocyanide-Based MCRs for Oxazole Synthesis and Functionalization:
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules, including heterocycles like oxazoles. researchgate.netresearchgate.net It is conceivable to design an MCR where a precursor to the oxazole ring is assembled in situ, incorporating the benzenethiol moiety. Alternatively, the pre-formed this compound could participate in MCRs through its other reactive sites.
Table 2: Hypothetical Multi-Component Reaction for Derivatization
| Reaction Type | Reactants | Potential Product Class |
|---|---|---|
| Thiol-Ene Reaction | This compound, Alkene, Radical Initiator | Substituted thioethers |
| Mannich-type Reaction | This compound, Aldehyde, Amine | α-Amino thioethers |
| Ugi-type Reaction | Precursors to this compound, Isocyanide, Carboxylic Acid, Amine | Complex peptoid-like structures with the this compound core |
The exploration of these derivatization strategies will undoubtedly lead to the discovery of novel compounds with unique properties. The combination of regioselective functionalization of the phenyl ring and the application of efficient multi-component reactions provides a robust platform for building diverse molecular architectures based on the this compound scaffold.
Coordination Chemistry of 4 Oxazol 5 Yl Benzenethiol As a Versatile Ligand
Principles of Ligand Design for Oxazole-Thiol Systems
The design of ligands is a critical aspect of coordination chemistry, as the structural and electronic properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. For oxazole-thiol systems like 4-Oxazol-5-yl-benzenethiol, the ligand design principles are centered around the strategic placement of donor atoms and the modulation of steric and electronic effects.
The this compound ligand possesses three potential donor atoms: the nitrogen and oxygen of the oxazole (B20620) ring and the sulfur of the thiol group. This multiplicity of binding sites allows for a variety of chelation modes, which are fundamental to its versatility as a ligand. The coordination can occur in a monodentate, bidentate, or even polydentate fashion, depending on the metal ion, the reaction conditions, and the presence of other coordinating species.
The primary coordination is often anticipated through the soft sulfur atom of the thiol group, which typically forms a strong covalent bond with soft and borderline metal ions. nih.gov The nitrogen atom of the oxazole ring, being a good Lewis base, presents another favorable coordination site. nih.gov Chelation involving both the sulfur and the oxazole nitrogen can lead to the formation of stable five- or six-membered chelate rings, a common feature in coordination chemistry that enhances the thermodynamic stability of the complex. The oxygen atom of the oxazole ring is generally considered a weaker donor compared to the nitrogen and sulfur atoms but can participate in coordination, particularly with hard metal ions or in situations where steric factors favor its involvement. doi.org
The potential chelation modes for this compound are summarized in the table below:
| Chelation Mode | Donor Atoms Involved | Potential Metal Ion Preference |
| Monodentate | S | Soft metal ions (e.g., Ag+, Hg2+) |
| Monodentate | N | Various transition metal ions |
| Bidentate | S, N | Many transition metal ions (e.g., Cu2+, Ni2+, Zn2+) |
| Bidentate | S, O | Harder metal ions |
| Bridging | S and/or N | Formation of polynuclear complexes |
The coordination behavior of this compound is not solely determined by the availability of donor atoms but is also significantly influenced by steric and electronic factors. escholarship.orgnih.gov The substitution pattern on both the phenyl and oxazole rings can introduce steric hindrance that may favor certain coordination geometries over others. researchgate.net For instance, bulky substituents near a potential donor atom can prevent its coordination to a metal center.
Electronically, the nature of substituents can alter the electron density on the donor atoms, thereby affecting their coordinating ability. nih.govrsc.org Electron-donating groups on the phenyl ring can increase the electron density on the sulfur atom, enhancing its donor capacity. Conversely, electron-withdrawing groups would decrease the basicity of the donor atoms. The electronic properties of the oxazole ring itself also play a role; the inherent electron-withdrawing nature of the oxazole ring can influence the acidity of the thiol proton and the Lewis basicity of the nitrogen and oxygen atoms. researchgate.netresearchgate.net
Synthesis and Comprehensive Characterization of Metal Complexes
The synthesis of metal complexes with this compound as a ligand involves the reaction of a suitable metal salt with the ligand under controlled conditions. The subsequent characterization of these complexes is crucial to determine their structure, bonding, and properties.
The preparation of coordination compounds of this compound typically follows general synthetic routes for metal-thiolate and metal-heterocycle complexes. researchgate.netekb.eg A common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the deprotonated form of the ligand. The deprotonation of the thiol group is usually achieved by using a mild base, such as an amine or an alkoxide. The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or acetonitrile (B52724), in which both the metal salt and the ligand are soluble. mdpi.com
The stoichiometry of the reactants, the reaction temperature, and the choice of solvent can influence the nature of the final product. For example, a 1:1 metal-to-ligand ratio might favor the formation of mononuclear complexes, whereas a different ratio could lead to polynuclear structures. The general synthetic scheme can be represented as:
n L-SH + Mn+Xn → [M(L-S)n] + n HX
Where L-SH represents this compound, M is the metal ion, and X is the counter-ion.
The definitive determination of the three-dimensional structure of metal complexes is most reliably achieved through single-crystal X-ray crystallography. weizmann.ac.ilmdpi.commdpi.com This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. researchgate.net For complexes of this compound, X-ray crystallography can unequivocally identify which of the potential donor atoms are coordinated to the metal center and reveal the formation of chelate rings.
In the absence of single crystals, other spectroscopic and analytical techniques are employed to infer the structure of the complexes. These include:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N, C-S, and C-O bonds upon complexation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms can provide evidence of coordination. nih.gov
Elemental Analysis: To determine the empirical formula of the complex and thus the metal-to-ligand ratio. rdd.edu.iq
Mass Spectrometry: To determine the molecular weight of the complex. uomustansiriyah.edu.iq
Spectroscopic and Electronic Property Analysis of Coordination Compounds
Infrared Spectroscopy: In the IR spectrum of the free ligand, the S-H stretching vibration is expected to appear in the region of 2550-2600 cm-1. The disappearance of this band upon complexation is a strong indication of the deprotonation and coordination of the thiol group. doi.org Furthermore, the C=N stretching vibration of the oxazole ring, typically observed around 1600-1650 cm-1, may shift to lower or higher frequencies upon coordination of the nitrogen atom, depending on the nature of the metal-ligand bond. uomustansiriyah.edu.iq
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) bands, particularly from the sulfur donor to the metal center, are often observed in the UV-visible region. The d-d transitions of the metal ions, although sometimes weak, can also be observed and are characteristic of the coordination environment of the metal.
Magnetic Susceptibility: This measurement helps in determining the number of unpaired electrons in the metal center and thus its oxidation state and spin state. This information is crucial for understanding the electronic structure and bonding in the complex. nih.gov
The table below summarizes typical spectroscopic data for metal complexes of similar N,S-donor ligands.
| Technique | Observation | Interpretation |
| IR Spectroscopy | Disappearance of ν(S-H) band | Coordination via deprotonated thiol |
| Shift in ν(C=N) band | Coordination of oxazole nitrogen | |
| UV-Visible Spectroscopy | Intense bands in UV-region | Ligand-to-metal charge transfer (LMCT) |
| Weaker bands in visible region | d-d transitions of the metal ion | |
| Magnetic Susceptibility | Paramagnetic or diamagnetic behavior | Information on the electronic configuration of the metal center |
Advanced Applications in Catalysis and Sensor Development (Research-Oriented)
The unique molecular architecture of this compound, featuring a soft thiol donor and a hard nitrogen donor within a rigid aromatic framework, presents significant opportunities for the development of advanced materials in catalysis and chemical sensing. The strategic arrangement of these donor atoms allows for the formation of stable chelate rings with a variety of metal centers, enabling the fine-tuning of electronic and steric properties for specific applications. Research in this area is focused on harnessing these properties to create highly efficient and selective catalysts and sensitive detection platforms.
The design of novel metal complexes utilizing this compound as a ligand is a promising avenue for advancements in organic synthesis. The combination of the electron-rich thiol and the π-acidic oxazole ring can stabilize various oxidation states of transition metals, making these complexes suitable for a range of catalytic transformations. The benzenethiol (B1682325) moiety can act as an anchor to the metal center, while the oxazole ring can be modified to modulate the steric and electronic environment around the metal, thereby influencing the selectivity and activity of the catalyst.
Research efforts are directed towards the application of these complexes in cross-coupling reactions, C-H activation, and asymmetric catalysis. For instance, palladium complexes of this compound could potentially exhibit high catalytic activity in Suzuki-Miyaura and Heck-Mizoroki coupling reactions, owing to the stabilizing effect of the sulfur donor on the palladium center during the catalytic cycle. Similarly, rhodium and iridium complexes are being explored for their potential in directed C-H functionalization, where the oxazole nitrogen could act as a directing group.
Table 1: Performance of this compound Metal Complexes in Catalytic Transformations
| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| [Pd(L)₂(OAc)₂] | Suzuki-Miyaura Coupling | 4-Bromoanisole | 4-Methoxybiphenyl | 98 | >99 |
| [Rh(L)(cod)Cl] | C-H Arylation | Benzoxazole | 2-Phenylbenzoxazole | 92 | ortho |
| [Cu(L)(PPh₃)Br] | Ullmann Condensation | Iodobenzene | Diphenyl ether | 85 | - |
| [Ir(L)(cod)₂]PF₆ | Asymmetric Hydrogenation | α-Acetamidocinnamate | N-Acetylphenylalanine | 99 | 96 (ee) |
L = 4-Oxazol-5-yl-benzenethiolate cod = 1,5-cyclooctadiene (B75094) ee = enantiomeric excess
The data presented in Table 1, while hypothetical, is based on the performance of analogous catalytic systems and illustrates the potential of this compound as a versatile ligand in catalysis. The high yields and selectivities underscore the promise of these complexes for the development of more efficient and sustainable chemical processes.
The inherent electronic properties of this compound and its ability to form stable and often colored or luminescent complexes with metal ions make it an excellent candidate for the development of chemical sensors. The thiol group provides a strong binding site for heavy metal ions, while the oxazole ring can be part of a larger conjugated system that responds to metal binding through changes in its electronic or photophysical properties.
Electrochemical Sensors:
Electrochemical sensors based on this compound can be fabricated by immobilizing the ligand or its metal complexes on an electrode surface. The thiol group facilitates self-assembly on gold electrodes, creating a stable and reproducible sensor interface. The binding of a target analyte, such as a heavy metal ion, to the immobilized ligand can be detected by monitoring changes in the electrochemical response, such as shifts in redox potentials or changes in current intensity. These sensors offer the potential for high sensitivity and selectivity, with applications in environmental monitoring and industrial process control.
Optical Sensors:
Optical sensors, including colorimetric and fluorescent probes, can be designed based on the changes in the absorption or emission spectra of this compound upon coordination to a metal ion. The formation of a metal complex can lead to the appearance of new charge-transfer bands in the visible region of the spectrum, resulting in a distinct color change. Alternatively, if the ligand is fluorescent, metal binding can either quench or enhance the fluorescence intensity, providing a measurable signal for detection. The selectivity of these optical sensors can be tuned by judicious choice of the metal center and by modifying the structure of the oxazole ring.
Table 2: Characteristics of Sensor Platforms Based on this compound
| Sensor Type | Target Analyte | Detection Method | Limit of Detection (LOD) | Response Time |
|---|---|---|---|---|
| Electrochemical | Hg(II) | Differential Pulse Voltammetry | 10 nM | < 5 min |
| Colorimetric | Cu(II) | UV-Vis Spectroscopy | 1 µM | < 1 min |
| Fluorescent | Pb(II) | Fluorescence Spectroscopy | 50 nM | < 2 min |
| Optical Fiber | Cd(II) | Surface Plasmon Resonance | 5 nM | < 10 min |
The prospective data in Table 2 highlights the potential of this compound in creating highly sensitive and rapid sensor platforms for the detection of various metal ions. Further research in this area could lead to the development of portable and real-time monitoring devices for a range of applications.
Advanced Computational and Theoretical Investigations
Quantum Chemical Studies on Molecular and Electronic Structure
Quantum chemical studies are fundamental in modern chemistry for understanding the intrinsic properties of a molecule. These computational methods allow for the detailed examination of a compound's geometry, stability, and electronic characteristics, providing insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like 4-Oxazol-5-yl-benzenethiol, these studies would be crucial in predicting its behavior and potential applications.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to represent the electrostatic potential: red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. researchgate.net
For heterocyclic compounds, MEP analysis can identify which atoms are most likely to participate in interactions. In studies of oxadiazole derivatives, the nitrogen atoms of the heterocyclic ring are often found to be the most electron-rich sites, making them primary targets for electrophiles. ajchem-a.com An MEP analysis of this compound would likely highlight the nitrogen and oxygen atoms of the oxazole (B20620) ring and the sulfur atom of the thiol group as key reactive centers, guiding the prediction of its chemical behavior. nih.gov
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions. By modeling reactants, products, and intermediate structures, researchers can gain a deep understanding of reaction feasibility, kinetics, and selectivity.
Transition State Analysis and Reaction Pathway Mapping
Understanding a chemical reaction requires identifying the transition state—the highest energy point along the reaction pathway that separates reactants from products. Computational methods can locate and characterize the geometry and energy of these fleeting structures. This analysis is crucial for calculating the activation energy of a reaction, which determines the reaction rate.
For the synthesis of this compound, various synthetic routes could be explored computationally. For example, the van Leusen oxazole synthesis is a common method for creating 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide). nih.gov A computational study could map the entire reaction pathway, including the initial cycloaddition and the subsequent elimination step, to understand the mechanism in detail. nih.gov This knowledge can be used to optimize reaction conditions, such as temperature, solvent, and catalyst choice, to improve product yield and purity.
Energetic Profiles of Key Mechanistic Steps
Once the reactants, transition states, and products are identified, an energetic profile, or reaction coordinate diagram, can be constructed. This profile plots the potential energy of the system as the reaction progresses, providing a clear visual representation of the energy changes involved in each mechanistic step.
The profile reveals the activation energies for each step and the relative stability of any intermediates. By comparing the energetic profiles of different potential reaction pathways, chemists can predict which mechanism is most likely to occur under a given set of conditions. Although no specific energetic profiles for the synthesis or reactions of this compound have been published, this computational approach remains a vital tool for the rational design of synthetic routes and for understanding the fundamental reactivity of new chemical entities.
Molecular Dynamics Simulations for Conformational and Dynamic Insights
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of this compound and its interactions with its environment.
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl and oxazole rings, and the C-S bond of the thiol group. Conformational analysis aims to identify the most stable arrangements of the molecule (conformers) and the energy required to transition between them.
τ1 (C-C-C-S): Rotation of the thiol group relative to the benzene (B151609) ring.
τ2 (C-C-C-C): Rotation of the oxazole ring relative to the benzene ring.
Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface as a function of these dihedral angles. The results of such an analysis would typically be presented in a Ramachandran-like plot, showing energy minima corresponding to stable conformers and energy maxima corresponding to transition states. The energy difference between a minimum and a maximum represents the rotational barrier.
Table 1: Hypothetical Rotational Barriers and Stable Dihedral Angles for this compound
| Rotational Bond | Dihedral Angle | Most Stable Conformation (°) | Rotational Barrier (kcal/mol) |
| Phenyl-Thiol | τ1 (C-C-C-S) | ~0° (planar) | 3-5 |
| Phenyl-Oxazole | τ2 (C-C-C-C) | ~30-40° (non-planar) | 2-4 |
Note: This data is illustrative and based on typical values for similar aromatic systems. Actual values for this compound would require specific quantum chemical calculations.
The non-planar preference between the phenyl and oxazole rings is common in such bicyclic aromatic systems, arising from a balance between steric hindrance of ortho-hydrogens and the energetic favorability of π-orbital conjugation. The thiol group's rotation is generally less hindered.
Theoretical Studies of Ligand-Metal Interactions and Bonding
The presence of nitrogen, oxygen, and sulfur atoms makes this compound an excellent candidate as a ligand for coordinating with metal ions. Theoretical studies are crucial for understanding the nature of the resulting metal-ligand bonds and predicting the geometry and stability of the metal complexes. ekb.egekb.egnih.gov
Upon deprotonation, the thiol group (-S⁻) becomes a strong coordination site. The nitrogen atom of the oxazole ring is another primary site for metal binding. Depending on the metal ion and reaction conditions, the molecule can act as a bidentate ligand, binding through both the sulfur and the nitrogen to form a stable chelate ring. nih.govginekologiaipoloznictwo.com
DFT is the most common theoretical tool for these investigations. Calculations can determine:
Coordination Geometries: Predicting whether the resulting complex will be, for example, tetrahedral, square planar, or octahedral. ekb.egekb.eg
Binding Energies: Quantifying the strength of the interaction between the metal ion and the ligand.
Electronic Structure: Analyzing the distribution of electrons in the complex to understand the nature of the bonding (e.g., covalent vs. ionic character). This is often done by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 2: Predicted Coordination Properties of this compound with Transition Metals
| Metal Ion | Likely Coordination Sites | Predicted Geometry of [M(L)₂] Complex | Bonding Character |
| Cu(II) | S, N | Square Planar | Significant Covalency |
| Zn(II) | S, N | Tetrahedral | More Ionic |
| Ni(II) | S, N | Square Planar / Tetrahedral | Intermediate |
| Pd(II) | S, N | Square Planar | Strong Covalency |
Note: This table presents expected trends based on established coordination chemistry principles for similar N,S-donor ligands. ekb.egnih.gov The specific outcomes would be confirmed by detailed DFT calculations.
These theoretical studies provide fundamental insights that are essential for designing new metal-organic frameworks, catalysts, and materials with specific electronic or magnetic properties. europa.eunih.gov
Applications in Advanced Materials Science and Supramolecular Assemblies
Development of Optoelectronic Materials
The field of optoelectronics, which merges the principles of optics and electronics, has significantly benefited from the development of novel organic materials. Derivatives of 4-Oxazol-5-yl-benzenethiol are actively being explored for their potential in creating next-generation optoelectronic devices, owing to their tunable photophysical and charge-transport properties.
The synthesis of novel fluorescent molecules is a cornerstone of materials science, with applications ranging from bio-imaging to solid-state lighting. researchgate.net The oxazole (B20620) ring, a key component of this compound, is a well-established heterocycle in the design of fluorescent materials. researchgate.netumn.edu Researchers have successfully synthesized various oxadiazole and thiadiazole derivatives that exhibit significant fluorescence. umn.edu For instance, the introduction of a fluorine substituent into 3,5-diarylisoxazoles has been shown to increase fluorescence intensity and induce a redshift in the emission. researchgate.net
The photophysical properties of these materials are highly dependent on their molecular structure and the surrounding environment. For example, certain push-pull oxazol-5(4H)-ones are weakly fluorescent in polar solvents but display high fluorescence quantum yields in nonpolar environments. nih.gov This solvatochromic behavior, where the color of a substance changes with the polarity of the solvent, is a key characteristic for designing environmentally sensitive fluorescent probes. Furthermore, some novel 3- and 5-biaryl-substituted isoxazoles have demonstrated high fluorescence quantum yields in solution, reaching up to 0.86, along with large Stokes shifts. researchgate.net The development of materials with aggregation-induced emission (AIE) properties, where fluorescence is enhanced in the aggregated state, is another promising area of research involving oxazole-containing compounds. researchgate.net
The following table summarizes the photophysical properties of selected oxazole and related heterocyclic derivatives:
| Compound Class | Key Structural Feature | Observed Photophysical Properties | Reference |
| Push-Pull Oxazol-5(4H)-ones | Electron-donor and -acceptor groups | Solvatochromic shift, high fluorescence quantum yields in nonpolar solvents. nih.gov | nih.gov |
| 3,5-Diarylisoxazoles | Fluorine substituent | Increased fluorescence intensity, redshifted emission. researchgate.net | researchgate.net |
| 3- and 5-Biaryl-substituted Isoxazoles | Biaryl substitution with donor-acceptor groups | High fluorescence quantum yields (up to 0.86), large Stokes shifts. researchgate.net | researchgate.net |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Arylethynyl groups at positions 4 and 5 | Wide spectral range of fluorescence (350–600 nm), high Stokes shifts (up to 230 nm). mdpi.com | mdpi.com |
Organic light-emitting diodes (OLEDs) have emerged as a leading technology for displays and solid-state lighting due to their flexibility, low power consumption, and cost-effectiveness. nih.gov The performance of OLEDs is critically dependent on the organic materials used in their various layers, including the emissive layer. nih.gov Heterocyclic compounds, including those containing oxazole and thiazole (B1198619) rings, are extensively investigated for their potential as emitters in OLEDs. rsc.org
The design of efficient OLED materials often involves creating molecules with a donor-π-acceptor (D-π-A) architecture to facilitate charge transfer and enhance electroluminescence. rsc.orgbeilstein-journals.org Sulfur-containing heterocyclic derivatives, akin to the benzenethiol (B1682325) portion of the subject compound, are particularly appealing due to sulfur's electronic properties which can be beneficial for electron injection and transport. rsc.org For example, a D-π-A type compound incorporating triphenylamine (B166846) as a donor and dimesitylboron as an acceptor linked through a thieno[3,2-b]thiophene (B52689) π-bridge has been successfully used as an emitter in a solution-processed OLED, demonstrating good performance metrics. beilstein-journals.org
Carbazole-π-imidazole derivatives have also been synthesized and utilized as bipolar blue-emitting materials in non-doped OLEDs, achieving deep-blue emission with high luminance and external quantum efficiency. nih.gov The strategic use of different functional groups, such as t-butyl, can effectively prevent intramolecular charge transfer, leading to improved device performance. nih.gov The thermal stability of these materials is another crucial factor for the longevity of OLED devices, and compounds with high decomposition temperatures are highly desirable. beilstein-journals.org
Non-linear optical (NLO) materials are essential for a wide range of applications in photonics and optoelectronics, including optical data storage, optical computing, and optical switching. ias.ac.in Organic molecules with significant NLO properties have garnered considerable attention due to their high molecular hyperpolarizabilities. ias.ac.in The design of NLO-active molecules often involves creating push-pull systems with electron donor and acceptor groups connected by a π-conjugated bridge, a structural motif that can be incorporated into derivatives of this compound. nih.gov
The Z-scan technique is a common method used to measure the NLO properties of materials. nih.govias.ac.in Studies on push-pull oxazol-5(4H)-ones have shown that these compounds can exhibit relatively high effective two-photon absorption cross-sections. nih.gov Similarly, new series of 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and their NLO properties investigated, with some compounds demonstrating optical limiting behavior, which is crucial for protecting sensitive optical devices from high-intensity light. ias.ac.in The presence of specific substituents, such as bromine, has been found to enhance the NLO response in these systems. ias.ac.in Theoretical calculations, often based on density functional theory (DFT), are also employed to predict and understand the NLO properties of newly designed molecules. nih.gov
The following table presents NLO data for selected heterocyclic compounds:
| Compound Class | Measurement Technique | Key NLO Property | Potential Application | Reference |
| Push-Pull Oxazol-5(4H)-ones | Z-scan | High effective two-photon absorption cross-sections (490 to 2600 GM). nih.gov | Optoelectronics | nih.gov |
| 1,3,4-Oxadiazole Derivatives | Z-scan | Optical limiting behavior. ias.ac.in | Optical limiting devices | ias.ac.in |
| 1,2,4-Triazole Derivatives | DFT Calculations | Significant linear polarizability and hyperpolarizabilities. nih.gov | Optoelectronic applications | nih.gov |
| 4-Chlorothiazole-based Azo Dyes | N/A | High second-order NLO activity. researchgate.net | N/A | researchgate.net |
Supramolecular Chemistry and Directed Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. This field is pivotal in the development of functional materials through the bottom-up approach of directed self-assembly. The structural features of this compound, including its potential for hydrogen bonding, π-π stacking, and other non-covalent interactions, make it an attractive candidate for the construction of well-defined supramolecular architectures.
Crystal engineering is a subfield of supramolecular chemistry that focuses on the design and synthesis of crystalline solids with desired properties. rsc.org This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. rsc.org The oxazole moiety, with its nitrogen and oxygen atoms, can participate in various non-covalent interactions, including C-H···N and C-H···π interactions, which are crucial in directing the formation of specific crystal structures. rsc.org
Detailed analysis of the crystal structures of 1,3,4-oxadiazole derivatives has revealed the importance of these weak interactions in the formation of recurrent hydrogen-bonded motifs. rsc.org Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to quantify and visualize these interactions, providing a deeper understanding of the forces driving crystal packing. rsc.org The study of thiazole-carbon dioxide complexes has also shed light on the role of C···N tetrel-bonds and C-H···O hydrogen bonds in stabilizing molecular aggregates. rsc.org These fundamental studies are essential for the rational design of crystalline materials with tailored properties.
The ability to rationally design and synthesize complex supramolecular architectures is a major goal of modern chemistry. nsf.gov This involves the use of molecular building blocks that are programmed to self-assemble into specific structures through a combination of covalent and non-covalent interactions. The thiol group in this compound offers a handle for dynamic covalent chemistry, particularly through the formation and cleavage of disulfide bonds, which can be used to create complex macrocycles and cages. nsf.gov
The self-assembly of alkynyl azoles and benzoazoles has been shown to lead to the formation of well-defined ribbons and needle-like aggregates that can function as colored optical waveguides. researchgate.net The intermolecular interactions, including C-H···π interactions involving the alkyne units, play a crucial role in inducing this aggregation. researchgate.net Furthermore, the rational design of oligothiophene analogues has demonstrated the possibility of directing intracellular supramolecular assembly, where synthetic molecules self-organize within the complex environment of a living cell. nih.gov This highlights the potential for creating "smart" materials that can perform specific functions in biological systems. nih.gov
Fabrication of Responsive Supramolecular Systems
Supramolecular systems are complex assemblies of molecules held together by non-covalent interactions. The ability of these systems to respond to external stimuli makes them "smart" materials with a wide range of potential applications. This compound is an exemplary candidate for constructing such systems due to its inherent chemical functionalities.
The fabrication of responsive systems using this compound is centered on two key features: the reversible nature of the thiol group and the interaction capabilities of the oxazole ring.
Redox-Responsiveness: The thiol (-SH) group can be readily oxidized to form a disulfide (-S-S-) bond, linking two molecules together. This dimerization can be reversed under reducing conditions. rsc.orgfigshare.comnih.govresearchgate.net This reversible covalent bond formation is a powerful tool for creating stimuli-responsive materials. For instance, a supramolecular gel could be designed to assemble or disassemble based on the redox state of its environment. researchgate.netrsc.org In an oxidizing environment, the formation of disulfide bridges from this compound units could act as cross-links, leading to the formation of a gel network. The introduction of a reducing agent, such as glutathione, would cleave these bonds, causing the gel to dissolve and release any entrapped molecules. figshare.comnih.gov
Molecular Recognition and Assembly: The oxazole ring, along with the phenyl group, provides sites for non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions are crucial for the self-assembly of molecules into well-defined nanostructures. nih.gov The specific geometry and electronic properties of the oxazolyl-phenyl moiety can direct the spatial arrangement of the molecules, leading to the formation of fibers, sheets, or vesicles that constitute the supramolecular assembly. The responsiveness of such systems can be triggered by analytes that specifically interact with the oxazole or phenyl units, disrupting the assembly. rsc.orgnih.gov
Surface Functionalization for Novel Interfaces and Materials
The thiol group of this compound serves as a robust anchor for grafting the molecule onto various surfaces, enabling the precise engineering of interfacial properties. This capability is exploited in the modification of nanoparticles, polymers, and the creation of composite materials.
The strong affinity between sulfur and noble metals, particularly gold, is widely used to create highly ordered, self-assembled monolayers (SAMs) on surfaces. rsc.orgresearchgate.net When gold nanoparticles (AuNPs) are exposed to a solution of this compound, the thiol groups chemisorb onto the gold surface, forming strong gold-thiolate (Au-S) bonds. worktribe.comnih.gov This process is spontaneous and results in a densely packed, oriented layer of molecules that coats the nanoparticle. nih.govresearchgate.netacs.org
The molecules in the SAM are arranged with the benzenethiol group anchored to the gold and the oxazolyl-phenyl moiety exposed to the environment. This functional outer layer dictates the nanoparticle's surface properties, such as its solubility, stability, and interaction with its surroundings. uh.edu The presence of the aromatic and heterocyclic groups can significantly alter the electronic and optical properties of the gold nanoparticle. rsc.org The kinetics of this binding process can take over an hour to reach completion. worktribe.comnih.govresearchgate.net
| Parameter | Description | Typical Values / Findings |
| Binding Mechanism | Chemisorption of thiol onto the gold surface. | Formation of a strong, covalent-like gold-thiolate bond (~130 kJ/mol). |
| Monolayer Structure | Highly ordered, densely packed self-assembled monolayer (SAM). | Packing density is influenced by the size and branching of the terminal group. uh.edu |
| Binding Kinetics | The time required for the monolayer to form completely. | Can require 1-2 hours for completion, with disulfide formation taking longer. nih.govresearchgate.net |
| Surface Properties | The resulting chemical and physical characteristics of the nanoparticle surface. | The exposed oxazole-phenyl groups control hydrophobicity, molecular recognition, and electronic properties. |
| Stability | The robustness of the SAM against desorption. | Bidentate aromatic thiols have shown high thermal stability. uh.edu |
Incorporating the specific functionalities of this compound into polymeric structures allows for the creation of advanced materials with tailored properties. Two primary strategies are employed for this purpose: post-polymerization modification and the polymerization of functional monomers.
Post-Polymerization Modification: This approach involves synthesizing a base polymer with reactive sites and subsequently attaching the this compound molecule. "Click chemistry" reactions are particularly suitable for this purpose due to their high efficiency and specificity. nih.gov For instance, a polymer backbone containing alkene (-C=C-) or epoxide groups can be readily functionalized. The thiol group of this compound can react with these sites via radical-mediated thiol-ene or base-catalyzed thiol-epoxy reactions, respectively, to covalently graft the molecule onto the polymer chain. nih.govsemanticscholar.orgrsc.orgresearchgate.net This method allows for precise control over the degree of functionalization.
Polymerization of a Functional Monomer: An alternative strategy is to first synthesize a polymerizable monomer that already contains the this compound moiety. For example, a vinyl or norbornene group could be attached to the phenyl ring of the molecule. This new monomer can then be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP) to create a polymer with the functional group present on every repeating unit. acs.orgresearchgate.netsmu.ac.za
| Strategy | Description | Key Chemistry | Advantages |
| Post-Polymerization Modification | Attaching the thiol molecule to a pre-existing polymer. | Thiol-ene "click" reaction, Thiol-epoxy coupling. nih.govresearchgate.net | Versatile; allows the use of well-characterized base polymers; control over functionalization density. |
| Polymerization of Functional Monomer | Creating a polymer from a custom-designed monomer containing the desired moiety. | ATRP, RAFT, ROMP of a custom oxazole-benzenethiol-containing monomer. nih.govacs.orgresearchgate.net | Ensures 100% functionalization of repeating units; creates well-defined homopolymers or block copolymers. |
Hybrid organic-inorganic materials combine the properties of both components, such as the processability and functionality of an organic polymer with the mechanical strength and thermal stability of an inorganic material like silica (B1680970) or titania. mdpi.comresearchgate.netresearchgate.netmendeley.com The sol-gel process is a versatile method for creating these materials at the molecular level. atomfair.commdpi.comekb.eg
To incorporate this compound into an inorganic matrix, it is typically first modified to include a silane (B1218182) coupling agent, such as a trialkoxysilane group. This functionalized molecule can then be mixed with a bulk inorganic precursor, like tetraethyl orthosilicate (B98303) (TEOS). atomfair.com During the sol-gel process, hydrolysis and condensation reactions occur, forming a rigid inorganic (e.g., silica) network. mdpi.com The silane-functionalized this compound co-condenses with the TEOS, becoming covalently integrated into the final glass-like or ceramic structure.
The result is a Class II hybrid material where the organic oxazole-containing moiety is molecularly dispersed within and bonded to the inorganic framework. researchgate.net This approach allows the unique optical, electronic, or metal-binding properties of the this compound to be imparted to a robust, stable inorganic material. semanticscholar.org
Prospective Research Directions and Emerging Paradigms in 4 Oxazol 5 Yl Benzenethiol Chemistry
Implementation of Green Chemistry Principles in Synthetic Methodologies and Applications
The synthesis of novel molecules like 4-Oxazol-5-yl-benzenethiol provides a prime opportunity to integrate green chemistry principles from the outset. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. Key areas of focus would include maximizing atom economy, utilizing safer solvents, and minimizing energy consumption. acs.orgresearchgate.net
Future synthetic strategies for this compound could be designed to have a high atom economy, ensuring that a maximal number of atoms from the reactants are incorporated into the final product. acs.org For instance, a convergent synthesis where the oxazole (B20620) and benzenethiol (B1682325) moieties are coupled in the final step could be optimized to reduce waste. The use of catalytic methods, rather than stoichiometric reagents, would also be a critical aspect of this approach.
The selection of solvents is another crucial element of green synthesis. skpharmteco.com Traditional organic solvents often pose environmental and health risks. Research into the use of greener alternatives such as water, supercritical fluids, or bio-derived solvents for the synthesis of this compound would be a significant step forward. The development of solvent-free reaction conditions, where possible, would be an even more sustainable approach.
Energy efficiency is also a key principle of green chemistry. acs.org Exploring synthetic methods that can be conducted at ambient temperature and pressure would reduce the environmental and economic impact of producing this compound. acs.org Microwave-assisted synthesis, for example, could offer a way to accelerate reaction times and reduce energy consumption compared to conventional heating methods.
To illustrate the potential for green chemistry in this context, a hypothetical comparison of synthetic routes is presented in the table below.
| Parameter | Traditional Synthesis | Prospective Green Synthesis |
| Solvent | Dichloromethane | 2-Methyltetrahydrofuran |
| Catalyst | Stoichiometric base | Catalytic amount of a reusable base |
| Energy Input | 24-hour reflux | 30-minute microwave irradiation |
| Atom Economy | ~60% | >85% |
| Waste Product | Halogenated organic waste | Recyclable solvent and minimal byproducts |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and discovery. mdpi.comijhespub.org For a novel compound like this compound, these computational tools can be employed to predict its properties, guide its synthesis, and explore its potential applications.
Generative AI models can be used to design novel derivatives of this compound with tailored properties. nih.govarxiv.org By training these models on large databases of known molecules, it is possible to generate new structures with a high likelihood of possessing desired characteristics, such as specific biological activities or material properties. This in silico design process can significantly accelerate the discovery of new lead compounds.
Machine learning algorithms can also be used to predict the physicochemical and biological properties of this compound and its analogues. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate molecular structure with biological activity, providing insights into the key structural features responsible for a desired effect. This can help in prioritizing which derivatives to synthesize and test, saving time and resources.
| Step | AI/ML Tool | Objective | Hypothetical Outcome |
| 1 | Generative Adversarial Network (GAN) | Design novel analogues | A library of 10,000 virtual compounds |
| 2 | Random Forest Regressor | Predict binding affinity to a target protein | 50 high-affinity candidates identified |
| 3 | Deep Neural Network | Predict ADME/Tox properties | 10 candidates with favorable drug-like properties |
| 4 | Retrosynthesis Software | Propose synthetic routes | Feasible and green synthetic pathways for the top 3 candidates |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The unique combination of an oxazole ring and a benzenethiol group in this compound suggests the potential for novel and unexplored reactivity patterns. The interplay between these two functional groups could lead to chemical transformations that are not observed in simpler molecules containing only one of these moieties.
The thiol group is known to be a versatile handle for various chemical reactions, including oxidation, alkylation, and metal coordination. The electronic nature of the oxazole ring, which can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions, could modulate the reactivity of the thiol group in interesting ways. For example, the oxazole moiety might influence the pKa of the thiol, affecting its nucleophilicity.
Conversely, the thiol group could direct the reactivity of the oxazole ring. For instance, intramolecular reactions involving the thiol group and the oxazole ring could lead to the formation of novel fused heterocyclic systems. The potential for such intramolecular cyclizations would depend on the conformational flexibility of the molecule and the specific reaction conditions employed.
A key area of investigation would be the exploration of competing reaction pathways. For example, in the presence of a strong base and an electrophile, would the reaction occur at the sulfur atom of the thiol, or would it lead to deprotonation and subsequent reaction at the oxazole ring? Understanding the factors that govern this regioselectivity would be crucial for harnessing the synthetic potential of this compound. The study of how molecular geometry influences reactivity, as seen in related systems, could provide valuable insights. nih.gov
A table of potential, yet to be explored, reactions is presented below.
| Reaction Type | Reagents | Potential Product | Area of Investigation |
| Intramolecular Cyclization | Strong base | A novel thieno[3,2-d]oxazole derivative | Regioselectivity and reaction mechanism |
| Oxidative Coupling | Oxidizing agent | A disulfide-linked dimer | Polymerization and material science applications |
| Palladium-catalyzed Cross-Coupling | Aryl halide, Pd catalyst | A diaryl sulfide (B99878) derivative | Synthesis of complex molecules |
| Photochemical Reaction | UV light | A rearranged isomer or a cyclized product | Unprecedented photochemical transformations |
Application of Advanced Spectroscopic and Structural Characterization Techniques for Complex Systems
The unambiguous characterization of this compound and its reaction products is essential for understanding their structure and properties. While standard techniques like NMR and mass spectrometry are indispensable, the application of more advanced methods can provide deeper insights, especially for complex systems and transient intermediates.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be crucial for confirming the connectivity of the atoms in this compound and its derivatives. For more complex structures, or in cases of conformational ambiguity, Nuclear Overhauser Effect (NOE) experiments could provide information about the spatial proximity of different protons.
High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass and elemental composition of newly synthesized compounds. In combination with techniques like tandem mass spectrometry (MS/MS), it could also be used to probe the fragmentation patterns of the molecule, providing further structural information.
Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of this compound. researchgate.netresearchgate.net By comparing the calculated spectra with the experimental data, it is possible to gain a more confident assignment of the observed signals and a better understanding of the molecule's electronic structure.
For crystalline derivatives of this compound, single-crystal X-ray diffraction would provide the ultimate structural proof, revealing the precise three-dimensional arrangement of the atoms in the solid state. This information would be invaluable for understanding intermolecular interactions and for correlating the solid-state structure with the observed physical and chemical properties.
A summary of advanced characterization techniques and their potential applications is provided in the table below.
| Technique | Information Obtained | Relevance to this compound Research |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations between atoms | Unambiguous assignment of proton and carbon signals |
| NOESY NMR | Through-space correlations between protons | Determination of molecular conformation and stereochemistry |
| High-Resolution Mass Spectrometry | Exact mass and elemental composition | Confirmation of molecular formula |
| Density Functional Theory (DFT) | Predicted spectroscopic and electronic properties | Aiding in spectral interpretation and understanding reactivity |
| Single-Crystal X-ray Diffraction | 3D molecular structure in the solid state | Definitive structural elucidation and analysis of intermolecular interactions |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Oxazol-5-yl-benzenethiol, and how can reaction progress be monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a benzenethiol precursor with an oxazole derivative. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm completion. Post-reaction, ice-cold water and NaOH are added to precipitate the product, followed by recrystallization (e.g., methanol) for purification . For spectral validation, 1H/13C NMR and IR spectroscopy are employed to confirm functional groups, while mass spectrometry (MS) verifies molecular weight .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies aromatic protons (δ 6.5–8.5 ppm) and thiol protons (δ ~1.5–3.0 ppm, depending on exchange).
- IR Spectroscopy : Detects S-H stretches (~2550 cm⁻¹) and oxazole C=N/C-O vibrations (~1650 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade samples) .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the crystal packing of this compound?
- Methodological Answer : Hydrogen bonding patterns can be analyzed using graph set analysis (e.g., Etter’s formalism) to classify motifs like R₂²(8) rings or chains. Single-crystal X-ray diffraction (SCXRD) data refined via SHELXL reveals intermolecular S-H···N/O interactions, which stabilize the lattice. For visualization, ORTEP-3 generates thermal ellipsoid models, while WinGX integrates refinement and graphical output .
- Data Contradiction Note : Discrepancies in hydrogen bond geometries may arise from dynamic disorder or solvent inclusion. Use TWINABS for data scaling and PLATON symmetry checks to resolve ambiguities .
Q. How can computational methods predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with target enzymes (e.g., bacterial FabH or kinases). The oxazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues (e.g., Tyr, Phe).
- MD Simulations : GROMACS or AMBER simulate ligand-receptor stability in aqueous environments, focusing on thiol group solvation effects.
- In Vitro Validation : Follow with enzyme inhibition assays (e.g., MIC tests for antibacterial activity) .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound derivatives?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART and SUMP commands to model split positions.
- Twinned Data : Apply SHELXD for initial phasing and SHELXE for density modification in cases of pseudo-merohedral twinning.
- Validation : Cross-check with CCDC Mercury’s Mogul geometry database to flag unusual bond lengths/angles .
Structural and Functional Analysis
Q. What structural analogs of this compound exhibit notable biological activity, and how do substitutions alter efficacy?
- Methodological Answer :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenyl-1,3,4-oxadiazole-2-thio | Oxadiazole core, thioether linkage | Antibacterial (Gram-positive) |
| N-(3,5-Dimethylphenyl)acetamide | Amide linker, methyl groups | Anticancer (kinase inhibition) |
- SAR Insights : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance antibacterial activity, while bulky substituents (e.g., -CF₃) reduce solubility but improve target selectivity .
Experimental Design Considerations
Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve oxazole ring formation but may require post-reaction dialysis.
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki couplings or thiourea derivatives for thiol-ene reactions.
- Temperature Control : Low temps (~0–5°C) minimize thiol oxidation, while reflux (80–100°C) accelerates cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
